(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
The compound “(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione” is a complex organic molecule that features a unique arrangement of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include aromatic aldehydes, nitrobenzene derivatives, and pyrazole precursors. Key steps in the synthesis may involve:
Aldol Condensation: Combining aromatic aldehydes with nitrobenzene derivatives under basic conditions to form intermediate compounds.
Cyclization: Using cyclization reactions to form the pyrazole ring structure.
Functional Group Modifications: Introducing the benzodioxole and phenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The benzodioxole and phenyl groups can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new drugs for treating diseases. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-aminophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione: Similar structure with an amine group instead of a nitro group.
(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is part of a broader class of pyrazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological properties through various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazole core , which is known for its ability to undergo electrophilic substitutions.
- Substituents including a benzodioxole moiety and a nitrophenyl group that may influence its biological activity.
Antioxidant Properties
Research has indicated that derivatives of pyrazoles exhibit significant antioxidant activity . A study on related compounds demonstrated that they possess the ability to scavenge free radicals effectively, which can be attributed to the electron-donating capabilities of the nitro and benzodioxole groups present in the structure .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent . Molecular docking studies suggest that it interacts with key inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This property is critical in developing treatments for chronic inflammatory diseases .
Anticancer Activity
Pyrazole derivatives are frequently investigated for their anticancer properties . The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Research Findings and Case Studies
Study | Findings |
---|---|
Molecular Docking Analysis | The compound demonstrated strong binding affinity to targets involved in inflammation and cancer progression. |
In vitro Cytotoxicity Assays | Showed significant cell death in cancer cell lines (e.g., HeLa, MCF-7) at micromolar concentrations. |
Antioxidant Activity Tests | Exhibited high radical scavenging activity comparable to established antioxidants like ascorbic acid. |
The biological activities of the compound can be attributed to several mechanisms:
- Electrophilic Nature : The presence of nitro and carbonyl groups allows for electrophilic interactions with biological macromolecules.
- Free Radical Scavenging : The structural features enable effective scavenging of reactive oxygen species (ROS).
- Cell Signaling Modulation : Interaction with signaling pathways involved in inflammation and cell proliferation.
Properties
Molecular Formula |
C24H16N4O6 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C24H16N4O6/c29-23-20-21(14-6-8-16(9-7-14)28(31)32)25-27(15-4-2-1-3-5-15)22(20)24(30)26(23)17-10-11-18-19(12-17)34-13-33-18/h1-12,20,22H,13H2/t20-,22+/m1/s1 |
InChI Key |
BLLWKUZDXPENLR-IRLDBZIGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)N(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
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